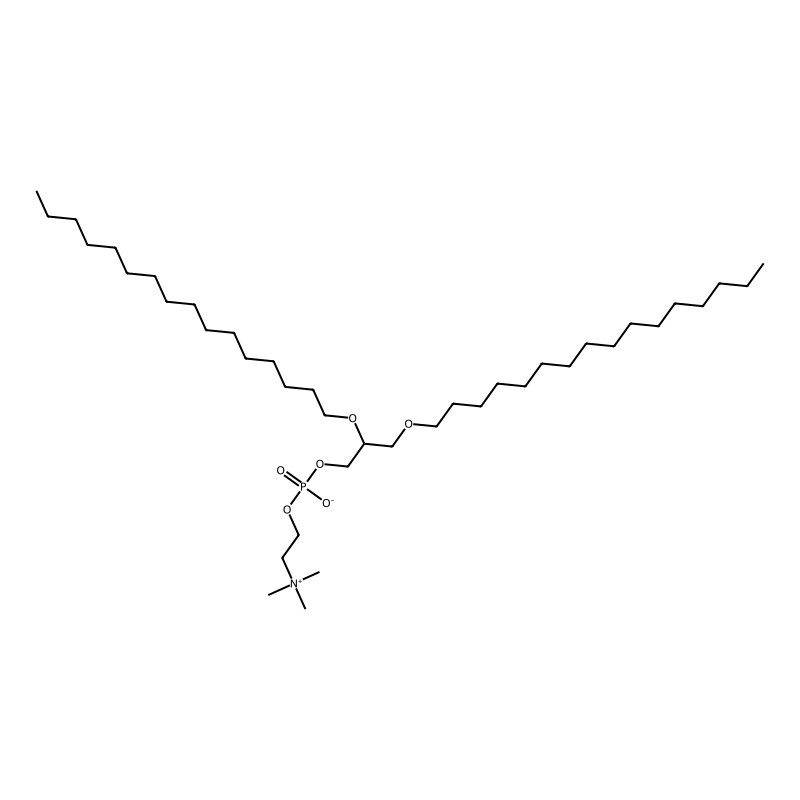

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate is a synthetic ether-linked phospholipid characterized by its unique structure, which includes two hexadecyl groups attached to a glycerol backbone at the sn-1 and sn-2 positions. This compound is known for its role in membrane dynamics and is often used in the formulation of liposomes and artificial membranes. Its molecular formula is C₄₀H₈₄NO₆P, and it has a molecular weight of approximately 706.07 g/mol .

Due to the lack of specific research on BHPEPh, its mechanism of action in any biological system or interaction with other compounds remains unknown.

Information on the safety profile of BHPEPh, including its toxicity, flammability, and reactivity, is not available in scientific literature. Similar compounds with long alkyl chains can have irritant properties, and the presence of a quaternary ammonium group may warrant caution regarding its handling [].

Chemical Identity

,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate is an organic compound, also known as Dioleoyl phosphatidylcholine (DOPC).

Function

DOPC is a type of phospholipid, a major component of biological membranes in cells. It plays a crucial role in various cellular processes, including:

- Maintaining membrane structure and fluidity: Phospholipids like DOPC form a bilayer structure, essential for the integrity and function of cell membranes.

- Signal transduction: DOPC is involved in cellular signaling pathways by interacting with various proteins and enzymes.

- Transport: DOPC helps in transporting molecules across cell membranes.

Scientific Research Applications:

- Membrane biophysics: DOPC is used as a model system to study the structure and function of biological membranes.

- Drug delivery: DOPC is being explored as a carrier for drug delivery due to its biocompatibility and ability to form liposomes (spherical vesicles).

- Nanotechnology: DOPC is used in the development of nanoparticles for various applications, such as drug delivery and biosensors.

- Oxidation: Leads to the formation of oxidized phospholipids with altered functional groups.

- Reduction: Produces reduced phospholipids with modified functional groups.

- Substitution: Generates phospholipids with new functional groups replacing the original phosphocholine group .

These reactions are crucial for understanding lipid metabolism and signaling pathways within biological systems.

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate exhibits significant biological activity, particularly in cancer research. Studies have shown that it can inhibit the proliferation of various epithelial cancer cell lines, including breast adenocarcinoma and non-small-cell lung adenocarcinoma. Its effectiveness appears to be independent of stereoconfiguration, suggesting potential applications in cancer treatment .

Additionally, this compound interacts with enzymes such as phospholipases, modulating their activity and influencing lipid metabolism.

The synthesis of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate typically involves:

- Preparation of Hexadecyloxy Propanol: Starting from hexadecanol, the alcohol is converted to the corresponding alkoxide.

- Phosphorylation: The alkoxide reacts with phosphorus oxychloride or similar reagents to form the phosphate ester.

- Quaternization: The resulting phospholipid is treated with trimethylamine to introduce the quaternary ammonium group.

These methods allow for the controlled synthesis of this compound with high purity .

The primary applications of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate include:

- Drug Delivery Systems: Used in the formulation of liposomes for targeted drug delivery.

- Membrane Studies: Employed in research focusing on lipid bilayer dynamics and membrane interactions.

- Material Science: Investigated for its potential in developing new materials based on lipid structures .

Research has focused on the interactions between 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate and various biomolecules. These studies reveal its capability to modulate enzyme activities and influence cellular signaling pathways. For instance, its interaction with phospholipase enzymes demonstrates its role in lipid metabolism and cellular communication.

Several compounds share structural similarities with 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Dihexadecyl-sn-glycero-3-phosphocholine | C₄₀H₈₄NO₆P | Used in liposome formation; influences membrane dynamics |

| (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate | C₂₀H₄₄NO₆P | Exhibits antiproliferative properties in cancer research |

| 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C₂₁H₃₉NO₆P | Similar lipid structure; used in similar applications |

Uniqueness

What sets 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate apart from these compounds is its specific combination of long-chain hexadecyl groups and a quaternary ammonium group, which enhances its amphiphilic properties and makes it particularly effective for drug delivery applications and membrane studies .

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate is a phospholipid compound with the molecular formula C40H84NO6P and a molecular weight of 706.1 g/mol [1]. The structure consists of a glycerol backbone to which two hexadecyloxy chains are attached at the 2 and 3 positions, while a phosphate group linked to a trimethylammonio ethyl moiety is connected at the 1 position [1] [2]. This arrangement creates an amphipathic molecule with distinct hydrophobic and hydrophilic regions, characteristic of phospholipids [5].

The molecular configuration of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate features a central glycerol backbone that serves as the structural foundation for the attachment of the functional groups [1] [8]. The phosphate group forms a phosphodiester bond with the glycerol backbone, creating the characteristic phospholipid structure [14]. This configuration results in a molecule with a polar head group and nonpolar tails, which is essential for its biological and physicochemical properties [5] [8].

Hexadecyloxy Chains Characteristics

The hexadecyloxy chains in 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate are composed of 16 carbon atoms each, making them relatively long hydrocarbon chains [1] [3]. These chains are connected to the glycerol backbone through ether bonds, which distinguishes this compound from many naturally occurring phospholipids that typically have ester bonds [5] [20]. The ether linkage provides enhanced chemical stability compared to ester linkages found in conventional phospholipids [20].

The hexadecyloxy chains are nonpolar and hydrophobic in nature, contributing to the amphipathic character of the molecule [5] [8]. These chains can exist in different conformational states, including trans and gauche configurations, which affect the packing density and fluidity of membranes formed by this phospholipid [9] [11]. The length of these chains influences the thermotropic behavior and phase transitions of the phospholipid bilayers [22] [24].

In membrane structures, the hexadecyloxy chains align parallel to each other, creating a hydrophobic core that serves as a barrier to water-soluble molecules [5] [9]. The packing of these chains is influenced by temperature, pressure, and the presence of other molecules, which can induce changes in the membrane fluidity and permeability [9] [16].

Trimethylammonio Head Group Properties

The trimethylammonio head group of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate consists of a quaternary ammonium moiety with three methyl groups attached to the nitrogen atom [1] [10]. This structural feature imparts a permanent positive charge to the head group, making it strongly hydrophilic and contributing to the overall amphipathic nature of the molecule [10] [12].

The positively charged trimethylammonio group plays a crucial role in the interaction of this phospholipid with water molecules and other charged species in its environment [10] [12]. The quaternary nitrogen forms strong electrostatic interactions with water molecules and negatively charged ions, which influences the hydration shell around the head group [12]. These interactions are essential for the formation and stability of membrane structures [16].

The size and charge of the trimethylammonio head group affect the molecular packing and the overall shape of the phospholipid molecule [9] [10]. The relatively large head group compared to the cross-sectional area of the hydrocarbon chains results in a cylindrical molecular shape, which favors the formation of lamellar structures in aqueous environments [9]. This property is critical for the self-assembly of phospholipids into bilayers and other supramolecular structures [16].

Research has shown that modifications to the polar head group of phospholipids, such as the trimethylammonio group, can significantly influence their biological activity and membrane interactions [10]. The presence of the quaternary nitrogen in the head group has been associated with specific tumor uptake and retention properties in certain phospholipid analogs, highlighting the importance of this structural feature in biological systems [10].

Phosphate Linkage Chemistry

The phosphate linkage in 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate forms a critical connection between the glycerol backbone and the trimethylammonio ethyl moiety [1] [14]. This linkage involves a phosphodiester bond, where the phosphate group is attached to the glycerol backbone at one end and to the ethyl trimethylammonio group at the other end [14]. The phosphate group carries a negative charge, which counterbalances the positive charge of the trimethylammonio group, resulting in a zwitterionic structure [14] [16].

The phosphate linkage is characterized by P-O bonds that exhibit specific vibrational frequencies in infrared spectroscopy, which can be used to identify and characterize this phospholipid [16] [18]. The phosphodiester bond is susceptible to hydrolysis under certain conditions, particularly in the presence of phospholipases, which can cleave the bond and release the head group [17] [18].

In membrane structures, the phosphate group contributes to the hydrophilic region of the phospholipid and participates in hydrogen bonding with water molecules and other polar groups [16] [18]. These interactions are essential for the stability of the membrane and influence its permeability and fluidity [16]. The phosphate group can also interact with metal cations, such as calcium and magnesium, which can affect the packing and organization of phospholipid molecules in membranes [14] [16].

The chemistry of the phosphate linkage is also important for the function of phospholipids in biological systems, where it serves as a recognition site for various proteins and enzymes [17] [18]. The specific arrangement of the phosphate group in relation to the rest of the molecule determines the type of interactions it can form with other biomolecules [17].

Stereochemistry and Chirality

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate contains a chiral center at the C-2 position of the glycerol backbone, which can exist in either the R or S configuration [1] [21]. The stereochemistry at this position is significant as it influences the three-dimensional arrangement of the molecule and its interactions with other chiral molecules in biological systems [21] [23].

In natural phospholipids, the glycerol backbone typically has the R configuration at the C-2 position in bacteria and eukaryotes, while archaea have phospholipids with the S configuration [21]. This difference in stereochemistry between domains of life is known as the "lipid divide" and represents a fundamental divergence in membrane biochemistry [21] [23].

The stereochemistry of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate affects its packing in membranes and interactions with stereospecific enzymes and receptors [19] [21]. Studies have shown that the stereoisomer configuration can influence the stability and function of phospholipid membranes, although in some cases, the effects may be subtle [19] [23].

Research on related phospholipids has demonstrated that stereochemistry can impact the clearance of cholesterol in certain cell types, with different stereoisomers showing varying degrees of effectiveness [19]. However, in some cases, all stereoisomers of a phospholipid may exhibit similar functional properties, suggesting that stereochemistry may not always be a critical determinant of biological activity [19].

The chirality of phospholipids also plays a role in their interactions with other chiral molecules, such as proteins and peptides, which can exhibit stereoselective binding to phospholipid membranes [21] [23]. This stereoselectivity is important for various biological processes, including membrane protein function and drug-membrane interactions [23].

Physical Properties

Solubility Profile

The solubility profile of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate is characterized by its amphipathic nature, with distinct hydrophilic and hydrophobic regions [1] [5]. This phospholipid exhibits limited solubility in water due to the presence of the long hexadecyloxy chains, but the polar head group enhances its interaction with aqueous environments [5] [13].

In aqueous solutions, 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate tends to self-assemble into various structures, such as micelles, bilayers, or vesicles, rather than dissolving as individual molecules [13] [15]. The formation of these structures is driven by the hydrophobic effect, which minimizes the exposure of the nonpolar chains to water [13].

The solubility of this phospholipid is influenced by factors such as temperature, pH, and the presence of salts or organic solvents [13] [16]. At higher temperatures, the solubility in water may increase due to enhanced thermal motion of the molecules, which disrupts the ordered packing of the hydrocarbon chains [16] [22].

In organic solvents, the solubility profile varies depending on the polarity of the solvent [13]. This phospholipid is generally more soluble in moderately polar solvents such as chloroform, methanol, and ethanol, which can interact with both the polar head group and the nonpolar chains [13]. In highly nonpolar solvents like hexane, the solubility is limited due to the presence of the charged head group [13].

Thermotropic Behavior

The thermotropic behavior of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate involves phase transitions that occur in response to temperature changes [16] [22]. These transitions are characterized by changes in the molecular organization and packing of the phospholipid molecules in membrane structures [22] [24].

One of the most significant phase transitions is the main transition, also known as the gel-to-liquid crystalline transition, which occurs when the ordered gel phase (Lβ) transforms into the more fluid liquid crystalline phase (Lα) [22] [24]. This transition is accompanied by changes in the conformational order of the hexadecyloxy chains, from a predominantly trans configuration in the gel phase to a mixture of trans and gauche configurations in the liquid crystalline phase [22] [24].

The temperature at which this main transition occurs, known as the transition temperature (Tm), is influenced by the length and saturation of the hydrocarbon chains, as well as the nature of the head group [22] [24]. For phospholipids with hexadecyl chains, the transition temperature is typically in the range of 40-50°C, although the exact value for 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate may vary depending on its specific molecular characteristics [22].

Research on related phospholipids has shown that the thermotropic behavior is also affected by the presence of other molecules, such as cholesterol, which can modulate the phase transitions and membrane fluidity [16] [22]. The ether linkage in 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate may result in different thermotropic properties compared to ester-linked phospholipids, potentially affecting the temperature range and cooperativity of the phase transitions [20] [22].

Surface Activity and Critical Micelle Concentration

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate exhibits significant surface activity due to its amphipathic structure, which allows it to adsorb at air-water or oil-water interfaces [13] [16]. At these interfaces, the phospholipid molecules orient themselves with the hydrophilic head groups in the aqueous phase and the hydrophobic chains extending into the air or oil phase, reducing the surface or interfacial tension [13] [16].

The critical micelle concentration (CMC) is a key parameter that characterizes the surface activity of amphiphilic molecules like phospholipids [13] [15]. The CMC represents the concentration above which the phospholipid molecules spontaneously aggregate to form micelles in solution [13]. For phospholipids with long hydrocarbon chains like the hexadecyloxy groups in 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate, the CMC is typically very low, often in the micromolar range or lower [13].

Studies on related phospholipids have shown that the CMC decreases with increasing chain length, following a logarithmic relationship [13]. For example, the CMC for lysophospholipids with a single acyl chain decreases from 7.0 mM for a 10-carbon chain to 0.007 mM for a 16-carbon chain [13]. Based on these trends, 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate, with its two 16-carbon chains, would be expected to have an even lower CMC [13].

The surface activity of phospholipids is also influenced by the nature of the head group, with changes in head group polarity affecting the CMC and surface tension reduction [13] [15]. The positively charged trimethylammonio group in 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate contributes to its surface activity by enhancing its interaction with water and other charged species at interfaces [13] [15].

At concentrations above the CMC, 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate can form various supramolecular structures, including micelles, bilayers, and vesicles, depending on the concentration, temperature, and other environmental factors [13] [15]. These structures are important for the function of phospholipids in biological membranes and have applications in drug delivery and other biotechnological fields [15].

Chemical Properties

Stability Under Various Conditions

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate demonstrates notable stability under various environmental conditions due to its unique structural features [16] [18]. The ether linkages connecting the hexadecyloxy chains to the glycerol backbone provide enhanced chemical stability compared to the ester linkages found in many natural phospholipids [18] [20]. This increased stability is particularly evident in acidic or basic conditions, where ester bonds are more susceptible to hydrolysis [18].

The phosphodiester bond in this phospholipid is relatively stable under neutral pH conditions but can undergo hydrolysis in strongly acidic or basic environments [14] [18]. The rate of hydrolysis is influenced by temperature, with higher temperatures generally accelerating the degradation process [16] [18].

In biological systems, phospholipids are often targets of enzymatic degradation by phospholipases [17] [18]. However, the ether linkages in 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate provide resistance to phospholipase A2, which typically cleaves the ester bond at the sn-2 position of glycerophospholipids [17] [20]. This resistance to enzymatic degradation has been observed in related synthetic phospholipids and contributes to their increased stability in biological environments [20].

The stability of phospholipid membranes formed by 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate is also affected by temperature and pressure [16] [22]. At temperatures below the main transition temperature, the membranes exist in a more ordered gel phase, which is generally more stable against mechanical stress but less permeable [16] [22]. Above the transition temperature, the liquid crystalline phase is more fluid and dynamic but may be more susceptible to disruption by external factors [16] [22].

Oxidative stability is another important aspect of phospholipid chemistry [17] [18]. While many natural phospholipids with unsaturated hydrocarbon chains are prone to oxidation, the saturated hexadecyloxy chains in 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate provide greater resistance to oxidative damage [17] [18]. This property is valuable for applications requiring long-term stability in the presence of oxygen or reactive oxygen species [18].

Reactivity Patterns

The reactivity patterns of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate are primarily determined by the functional groups present in its structure [17] [18]. The phosphate group is a key reactive site, capable of participating in various chemical reactions including hydrolysis, esterification, and complexation with metal ions [14] [17].

Under acidic conditions, the phosphate group can undergo protonation, which alters its charge distribution and reactivity [14] [17]. In basic environments, the phosphate can act as a nucleophile in substitution reactions [14]. The phosphodiester bond can be cleaved by specific enzymes such as phosphodiesterases, although the ether-linked structure of this phospholipid may confer some resistance to enzymatic hydrolysis [17] [18].

The trimethylammonio head group, with its permanent positive charge, is relatively stable and less reactive compared to primary or secondary amine groups [10] [12]. However, it can participate in ion-pairing interactions with negatively charged species and may influence the reactivity of neighboring groups through electronic effects [10] [12].

The ether linkages connecting the hexadecyloxy chains to the glycerol backbone are generally stable under most conditions but can be cleaved under harsh conditions such as strong acid treatment or reaction with certain nucleophiles [18] [20]. This stability contributes to the overall chemical robustness of the phospholipid [20].

In membrane environments, the reactivity of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate is influenced by its organization and packing in the bilayer structure [16] [18]. The accessibility of reactive groups to water and other reactants depends on their position within the membrane, with head group moieties being more exposed to the aqueous environment than the hydrocarbon chains buried in the hydrophobic core [16] [18].

Research on phospholipid reactivity has shown that membrane surfaces can catalyze certain reactions, such as the decomposition of hydrogen peroxide, through the formation of hydrogen bond networks involving the phosphate groups and water molecules [18]. These catalytic effects highlight the complex interplay between phospholipid structure and reactivity in biological systems [18].

Interactions with Biological Molecules

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate interacts with various biological molecules through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions [10] [17]. The positively charged trimethylammonio head group can form electrostatic interactions with negatively charged biomolecules, such as nucleic acids, proteins with acidic residues, and anionic lipids [10] [17].

The phosphate group, with its negative charge, can interact with positively charged regions of proteins, metal cations, and other cationic species [14] [17]. These electrostatic interactions are important for the recognition and binding of specific proteins to phospholipid membranes [17]. The phosphate group can also form hydrogen bonds with water molecules and hydrogen bond donors in proteins and other biomolecules [17] [18].

The hydrophobic hexadecyloxy chains can interact with nonpolar regions of proteins, particularly transmembrane domains, through van der Waals forces and hydrophobic effects [9] [17]. These interactions contribute to the anchoring of membrane proteins in phospholipid bilayers and influence their conformation and function [9] [17].

In biological membranes, phospholipids like 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate can form specialized microdomains, often referred to as lipid rafts, which serve as platforms for protein assembly and signaling [10] [17]. The specific composition and organization of these domains affect the localization and activity of membrane-associated proteins [10] [17].

Research on related phospholipids has shown that they can interact with cholesterol and other sterols, which modulate membrane fluidity and organization [9] [19]. These interactions are important for maintaining the proper structure and function of biological membranes [9] [19].

The interactions of phospholipids with enzymes, particularly phospholipases, are of special interest due to their role in lipid metabolism and signaling [17] [18]. The ether linkages in 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate provide resistance to phospholipase A2, which typically cleaves ester bonds at the sn-2 position of glycerophospholipids [17] [20]. This resistance can affect the metabolism and turnover of this phospholipid in biological systems [17] [20].

Comparative Analysis with Related Phospholipids

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate shares structural similarities with several classes of phospholipids but also possesses unique features that distinguish it from conventional phospholipids [1] [3]. One of the most notable differences is the presence of ether linkages connecting the hexadecyloxy chains to the glycerol backbone, in contrast to the ester linkages found in most natural phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE) [1] [5].

Table 1: Comparison of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate with Related Phospholipids

| Property | 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate | Phosphatidylcholine (PC) | Phosphatidylethanolamine (PE) |

|---|---|---|---|

| Linkage type | Ether | Ester | Ester |

| Head group | Trimethylammonio | Trimethylammonio | Ammonio |

| Chain length | C16 (hexadecyl) | Variable (often C16-C18) | Variable (often C16-C18) |

| Chemical stability | High (resistant to hydrolysis) | Moderate | Moderate |

| Enzymatic stability | High (resistant to phospholipase A2) | Low | Low |

| Membrane properties | Forms stable bilayers | Forms stable bilayers | Forms less stable bilayers, promotes negative curvature |

The ether linkage in 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate confers enhanced chemical and enzymatic stability compared to ester-linked phospholipids [20]. This increased stability is particularly evident in resistance to hydrolysis under acidic or basic conditions and to degradation by phospholipases [17] [20]. Studies on related ether-linked phospholipids have demonstrated their resistance to phospholipase A2, which typically cleaves the ester bond at the sn-2 position of conventional phospholipids [20].

The head group of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate is similar to that of phosphatidylcholine, containing a trimethylammonio moiety that imparts a positive charge [1] [10]. This similarity suggests that it may share some of the membrane-forming properties of PC, which is known to form stable bilayers due to its cylindrical molecular shape [9] [10]. In contrast, phosphatidylethanolamine, with its smaller head group, tends to form non-bilayer structures and promotes negative membrane curvature [9] [11].

The physical properties of phospholipid membranes, such as fluidity, permeability, and phase transition temperatures, are influenced by the nature of the hydrocarbon chains [9] [22]. The saturated hexadecyloxy chains in 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate would be expected to result in more ordered and less fluid membranes compared to phospholipids with unsaturated chains [9] [22]. This property affects the thermotropic behavior and phase transitions of the membranes [22] [24].

Research on asymmetric phospholipids, where the two hydrocarbon chains have different lengths, has shown that they can maintain membrane fluidity across a wide range of temperatures without requiring unsaturation [9]. While 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate has two chains of equal length, the principles governing membrane organization and fluidity are relevant for understanding its behavior in comparison to other phospholipids [9].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

36314-47-3